molecular formula C13H14N2O3S B1415091 [4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid CAS No. 1019107-99-3

[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid

Cat. No. B1415091
M. Wt: 278.33 g/mol
InChI Key: VTNIKEFAYAHXDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing these groups can involve a variety of chemical reactions45. However, without specific information on “[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid”, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. However, without specific data on “[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid”, I can’t provide a detailed molecular structure analysis6.



Chemical Reactions Analysis

The chemical reactions involving these groups can be quite diverse, depending on the specific conditions and reagents used57. Again, without specific information on “[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid”, it’s difficult to provide a detailed chemical reactions analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure6. Without specific information on “[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid”, I can’t provide a detailed physical and chemical properties analysis.


Scientific Research Applications

Synthesis and Biological Activity

[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid and its derivatives have been explored in various synthesis and biological activity studies. For example, Gein et al. (2019) demonstrated the synthesis of compounds related to this chemical structure, which were then tested for analgesic, anti-inflammatory, and antimicrobial activities (Gein et al., 2019).

Anticancer Evaluation

The anticancer properties of compounds related to [4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid have been a focus of recent research. Ravinaik et al. (2021) designed and synthesized a series of derivatives, evaluating their effectiveness against various cancer cell lines (Ravinaik et al., 2021).

Photo-Degradation Analysis

The photo-degradation behavior of thiazole-containing compounds, including [4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid, has been studied by Wu et al. (2007). This research provides insights into the stability and degradation pathways of these compounds under light exposure (Wu et al., 2007).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potential of derivatives of [4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid has been investigated in various studies. Havrylyuk et al. (2013) synthesized 2-Pyrazoline-Substituted 4-Thiazolidinones and evaluated their effects against different viruses and cancer cell lines, finding significant activities (Havrylyuk et al., 2013).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties91011. Without specific information on “[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid”, I can’t provide a detailed safety and hazards analysis.


properties

IUPAC Name

2-[4-(4-methoxyphenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-14-13-15-12(10(19-13)7-11(16)17)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNIKEFAYAHXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195462
Record name 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid

CAS RN

1019107-99-3
Record name 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019107-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
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